molecular formula C18H12Br2O2 B1427698 1,8-Dibromo-4,5-dimethoxypyrene CAS No. 1286170-85-1

1,8-Dibromo-4,5-dimethoxypyrene

Cat. No. B1427698
M. Wt: 420.1 g/mol
InChI Key: JMVGDSOPCGIBLM-UHFFFAOYSA-N
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Description

1,8-Dibromo-4,5-dimethoxypyrene is an organic compound with the molecular formula C18H10Br2O2 . It is a polycyclic aromatic hydrocarbon with bromine atoms and methoxy groups .


Synthesis Analysis

The synthesis of compounds similar to 1,8-Dibromo-4,5-dimethoxypyrene involves arylating 4-bromo and 4,5-dibromo-1,8-bis(dimethylamino)naphthalenes with arylboronic acids under Suzuki reaction conditions . The interaction of 4,5-dibromo-1,8-bis(dimethylamino)naphthalene with pyridin-3-ylboronic acid leads to heterocyclization .


Molecular Structure Analysis

The molecular structure of 1,8-Dibromo-4,5-dimethoxypyrene is characterized by its molecular formula C18H12Br2O2 . The average mass is 420.095 Da and the monoisotopic mass is 417.920380 Da .

Scientific Research Applications

  • Specific Scientific Field: Organic Photovoltaics .
  • Summary of the Application: The 4,8-Dibromo derivative of benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole) is used in the field of Organic Photovoltaics. These devices consist of a combination of electron-donating (D) and electron-withdrawing (A) groups linked either directly or, preferably, through a π-conjugated bridges (π) .
  • Methods of Application or Experimental Procedures: An efficient synthesis of hydrolytically and thermally stable 4,8-dibromobenzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole) by the bromination of its parent heterocycle is reported . The structure of 4,8-dibromobenzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole) was confirmed by X-ray analysis . The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole), and Stille coupling can be employed for the preparation of bis-arylated heterocycles .
  • Summary of the Results or Outcomes: The products obtained are of practical interest in the field of OLED technologies . The HOMO-LUMO energies were calculated using the Gaussian 16 Rev C.01 program .

properties

IUPAC Name

1,8-dibromo-4,5-dimethoxypyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2O2/c1-21-17-11-5-7-13(19)9-3-4-10-14(20)8-6-12(18(17)22-2)16(10)15(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVGDSOPCGIBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743570
Record name 1,8-Dibromo-4,5-dimethoxypyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dibromo-4,5-dimethoxypyrene

CAS RN

1286170-85-1
Record name 1,8-Dibromo-4,5-dimethoxypyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JC Walsh, DT Hogan, KLM Williams, SD Brake… - …, 2019 - Wiley Online Library
A monomer‐through‐pentamer series of oligo(1,8‐pyrenylene)s was synthesized using a two‐step iterative synthetic strategy. The trimer, tetramer, and pentamer are mixtures of …
H Maeda, M Geshi, K Hirose, T Furuyama, M Segi - Tetrahedron, 2019 - Elsevier
Mono-, di- and oligo-ether linked (1,8)pyrenophanes 1–7 were synthesized, and their fluorescence and conformational properties in the absence and presence of metal ions were …
Number of citations: 4 www.sciencedirect.com
JC Walsh - 2021 - research.library.mun.ca
This thesis is divided into four chapters. Chapter 1 will show progress towards a review of applications utilizing the pyrene core to show the utility of one of the most studied molecules in …
Number of citations: 2 research.library.mun.ca

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